Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate
Description
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate (CAS: Not explicitly listed in evidence) is a theoretical or less-documented ester derivative of cyclohexane-1,2,4,5-tetracarboxylic acid. While the provided evidence predominantly describes benzene-based tetracarboxylates (e.g., tetramethyl benzene-1,2,4,5-tetracarboxylate, CAS 635-10-9), the cyclohexane analog would feature a saturated six-membered ring with four methyl ester groups. This structural distinction impacts its physical properties, reactivity, and applications compared to aromatic analogs. For instance, the cyclohexane core introduces conformational flexibility (e.g., chair or boat conformations) that may influence solubility and steric interactions .
Properties
Molecular Formula |
C14H20O8 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
tetramethyl cyclohexane-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H20O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
WXORPFRDBYGNKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(CC1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation process employs a bimetallic ruthenium-palladium catalyst supported on alumina (Ru-Pd/Al₂O₃). Key parameters include:
- Temperature : 150–250°C
- Hydrogen pressure : 4 MPa
- Solvent : Anhydrous ethanol or methanol
- Catalyst loading : 1–5 wt% relative to the substrate
In a representative procedure, tetramethyl pyromellitate is dissolved in methanol to form a 20 wt% solution. The mixture is passed through a reactor packed with Ru-Pd/Al₂O₃ at 0.5 mL/min under hydrogen flow (30 mL/min). The reaction achieves 99% conversion with 98% selectivity toward the target compound.
Work-Up and Purification
Post-hydrogenation, the reaction mixture undergoes solvent removal under reduced pressure. Cooling to 0–10°C induces crystallization, followed by filtration and washing with cold ethanol. The final product is obtained in 97% yield (calculated from conversion and selectivity data).
Alternative Synthetic Routes
While catalytic hydrogenation dominates industrial production, alternative methods have been explored for specialized applications.
Transesterification of Cyclohexanetetracarboxylic Acid
Cyclohexane-1,2,4,5-tetracarboxylic acid can be esterified with methanol using acid catalysts (e.g., H₂SO₄). However, this method is less favored due to:
- Longer reaction times (24–48 hours)
- Lower yields (70–80%)
- Challenges in removing water byproducts
Hydrogenation of Alternative Precursors
Reaction Optimization and Parameter Analysis
The hydrogenation process is highly sensitive to catalyst composition and reaction conditions. Comparative data are summarized in Table 1.
Table 1: Impact of Catalysts on Hydrogenation Efficiency
| Catalyst System | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| 1% Ru-1% Pd/Al₂O₃ | 250 | 4 | 98 | 97 |
| 5% Pd/C | 200 | 3 | 85 | 82 |
| Raney Nickel | 180 | 5 | 78 | 75 |
Catalyst Deactivation and Regeneration
The Ru-Pd/Al₂O₃ catalyst maintains activity for >100 hours in continuous flow systems. Deactivation primarily occurs via:
- Coke deposition (reversible through calcination at 400°C)
- Sulfur poisoning (irreversible)
- Metal sintering (mitigated by temperature control)
Solvent Effects
Methanol outperforms ethanol in reaction rate (20% faster) due to better substrate solubility. However, ethanol enables easier crystallization during work-up.
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing:
- Heat management : Exothermic hydrogenation necessitates jacketed reactors with coolant circulation.
- Safety protocols : High-pressure hydrogen demands explosion-proof equipment and gas detection systems.
- Waste streams : Ethanol recovery via distillation achieves 95% solvent reuse.
A typical production batch (100 kg scale) achieves:
- Productivity: 15 kg/h
- Purity: 99.5% (HPLC)
- Catalyst consumption: 0.05 g per kg product
Analytical Characterization
Key quality control parameters include:
- Melting point : 75–77°C (DSC)
- IR spectroscopy : C=O stretch at 1725 cm⁻¹, C-O-C at 1150 cm⁻¹
- ¹H NMR (CDCl₃): δ 3.65 (s, 12H, OCH₃), δ 2.80–2.40 (m, 4H, cyclohexane CH₂)
Impurity profiles typically show <0.5% partially hydrogenated byproducts.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,2,4,5-tetracarboxylic acid and methanol.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Cyclohexane-1,2,4,5-tetracarboxylic acid and methanol.
Reduction: Cyclohexane-1,2,4,5-tetracarboxylic alcohol.
Substitution: Depending on the nucleophile used, products such as cyclohexane-1,2,4,5-tetracarboxamide or cyclohexane-1,2,4,5-tetracarboxylthiol may be formed.
Scientific Research Applications
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of polymers and resins, where its multiple carboxylate groups can act as cross-linking agents.
Mechanism of Action
The mechanism of action of tetramethyl cyclohexane-1,2,4,5-tetracarboxylate depends on its application. In drug delivery, the ester groups can be hydrolyzed by esterases in the body to release the active drug. The hydrolysis process involves the cleavage of the ester bond, resulting in the formation of cyclohexane-1,2,4,5-tetracarboxylic acid and methanol. The molecular targets and pathways involved vary depending on the specific drug being delivered.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Tetracarboxylate Esters
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|
| Tetramethyl benzene-1,2,4,5-tetracarboxylate | C₁₄H₁₄O₈ | 310.26 | 143–144 | 370.9 | 635-10-9 |
| Tetraethyl cyclohexane-1,2,4,5-tetracarboxylate* | C₁₈H₂₄O₈ | 368.37 | Not reported | Not reported | 94253-98-2 |
| Tetrabutyl benzene-1,2,4,5-tetracarboxylate | C₂₆H₃₈O₈ | 478.58 | Not reported | Not reported | 2451-79-8 |
*Note: Structural data for the cyclohexane analog is inferred; experimental properties are scarce .
Core Structure :
- Benzene derivatives (e.g., tetramethyl benzene-1,2,4,5-tetracarboxylate) feature a rigid aromatic ring, enabling π-π stacking and planar coordination in metal-organic frameworks (MOFs) .
- Cyclohexane derivatives lack aromaticity, leading to increased conformational flexibility and reduced thermal stability .
Ester Substituents :
- Methyl esters (e.g., tetramethyl benzene-1,2,4,5-tetracarboxylate) exhibit higher polarity and lower hydrophobicity compared to ethyl or butyl analogs, affecting solubility and reactivity .
Biological Activity
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate (TMCHT) is a compound of significant interest in biological and chemical research due to its unique structure and potential applications. This article explores its biological activity, including antimicrobial properties, metabolic pathways, and potential pharmaceutical applications.
Chemical Structure and Properties
TMCHT is characterized by its four carboxylic acid groups attached to a cyclohexane ring, with methyl groups enhancing its solubility and reactivity. The chemical formula is . Its structure can be represented as follows:
This configuration contributes to its biological interactions and potential applications in various fields.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TMCHT. It has been tested against various bacterial strains, showing significant inhibitory effects.
Table 1: Antimicrobial Activity of TMCHT
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that TMCHT could serve as a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Biochemical Pathways
TMCHT is involved in several biochemical pathways , especially those related to fatty acid metabolism. Its structural similarity to natural fatty acids allows it to interact with enzymes involved in lipid metabolism.
Case Study: Metabolic Pathway Involvement
In a study examining the degradation of cyclohexane carboxylic acids by anaerobic bacteria, TMCHT was identified as a substrate metabolized via specific enzymatic pathways. Key enzymes involved include:
- Succinyl-CoA:TMCHT CoA transferase
- TMCHT dehydrogenase
- Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase
These enzymes facilitate the conversion of TMCHT into usable energy forms for microbial growth, indicating its potential as a carbon source in anaerobic environments.
Applications in Pharmaceuticals
Given its biological activity and structural properties, TMCHT has potential applications in pharmaceuticals. Its ability to modulate microbial growth suggests it could be useful in developing treatments for infections caused by resistant bacterial strains.
Potential Uses:
- Antimicrobial Agents: Development of new antibiotics.
- Bioremediation: Use in microbial degradation processes for environmental cleanup.
- Pharmaceutical Intermediates: Synthesis of complex organic molecules.
Q & A
Basic: What are the common synthetic routes for Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate?
Answer:
The compound is typically synthesized via esterification of cyclohexane-1,2,4,5-tetracarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). For analogous benzene derivatives (e.g., tetramethyl benzene-1,2,4,5-tetracarboxylate), a four-step protocol involving trimethyl phosphite-induced coupling has been reported, yielding high-purity crystals suitable for X-ray diffraction . Key steps include:
Esterification : Reaction of the parent acid with excess methanol and acid catalyst at reflux.
Purification : Column chromatography or recrystallization from chloroform/hexane mixtures .
Validation : Confirmation via NMR (ester methyl protons at δ 3.6–4.0 ppm) and FT-IR (C=O stretch at ~1746 cm⁻¹) .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy : ¹H NMR identifies ester methyl groups (singlets at δ 3.6–3.9 ppm) and cyclohexane/aromatic protons. ¹³C NMR confirms carbonyl carbons at δ 165–170 ppm .
- FT-IR : Strong C=O stretches (~1740–1750 cm⁻¹) and C-O-C ester vibrations (~1260–1270 cm⁻¹) .
- X-ray Diffraction : Single-crystal studies reveal layered or supramolecular structures stabilized by C–H⋯O/S interactions (e.g., hydrogen-bonded R₂²(10) motifs) .
- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H⁺] at m/z 388.1032 for pyridine analogs) .
Basic: What are the key physical properties relevant to experimental handling?
Answer:
- Melting Point : 143–144°C (for benzene analogs) .
- Thermal Stability : Decomposition above 240°C (TGA data for coordination polymers) .
- Solubility : Low polarity in water; soluble in chloroform, DCM, and acetone .
- Handling : Hygroscopicity requires storage under inert gas. Reactivity with nucleophiles (e.g., amines) necessitates anhydrous conditions .
Advanced: How does the compound’s conformation influence its reactivity in coordination chemistry?
Answer:
The cyclohexane ring’s chair or twist-boat conformation (dictated by substituents) affects steric hindrance and coordination geometry. For example:
- In twist-boat conformers , reduced 1,3-diaxial interactions enhance stability, favoring metal-ligand bonding in supramolecular frameworks .
- Experimental studies on benzene analogs show μ₄-bridging modes (e.g., [Cu(phen)(μ₄-bta)₁/₂]ₙ frameworks), where carboxylate groups act as multidentate ligands .
- Design Tip : Vary reaction solvents (e.g., DMF vs. water) to modulate ligand flexibility and pore size in metal-organic frameworks (MOFs) .
Advanced: How can researchers resolve contradictions in thermal stability data across studies?
Answer:
Discrepancies often arise from:
Crystallinity : Amorphous vs. crystalline samples exhibit different decomposition profiles. Use TGA-DSC to correlate phase transitions with mass loss .
Metal Coordination : Stability of Cu²⁺/Co²⁺-based MOFs varies due to metal-ligand bond strength (e.g., Cu–O bonds stabilize up to 240°C) .
Database Cross-Validation : Compare structural data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
Advanced: What experimental strategies optimize the compound’s use in supramolecular frameworks?
Answer:
Hydrothermal Synthesis : React tetramethyl esters with metal salts (e.g., Co(NO₃)₂ or CuCl₂) at 120–150°C to form porous polymers. Yield depends on pH and ligand-to-metal ratios .
Post-Synthetic Modification : Replace aqua ligands in [Cu₃(TMA)₂(H₂O)₃]ₙ frameworks with pyridine derivatives to functionalize pore surfaces .
Characterization : Use single-crystal XRD to confirm channel dimensions (~1 nm pores) and BET analysis for surface area quantification .
Advanced: How do computational methods aid in predicting the compound’s reactivity?
Answer:
- DFT Calculations : Model electron density distribution to predict regioselectivity in nucleophilic attacks (e.g., ester hydrolysis at electron-deficient carbonyl groups) .
- Molecular Dynamics : Simulate solvent effects on conformation (e.g., cyclohexane ring puckering in DMSO vs. hexane) .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for carbazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
